((2-Methoxynaphthalen-1-yl)methyl)hydrazine
Description
((2-Methoxynaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine functional group, which is known for its reactivity and versatility in organic synthesis .
Properties
CAS No. |
887592-83-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13/h2-7,14H,8,13H2,1H3 |
InChI Key |
MTYBDMNFONVFFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 2-methoxynaphthalene with hydrazine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((2-Methoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which combines a methoxynaphthalene moiety with a hydrazine group. Its molecular formula is C12H13N2O, and it has a molecular weight of approximately 218.26 g/mol. The structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for targeted therapeutic applications.
Anticancer Properties
Research indicates that ((2-Methoxynaphthalen-1-yl)methyl)hydrazine exhibits significant biological activity, particularly in cancer research. Its mechanism of action involves forming covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of cellular processes and potential cytotoxic effects. These interactions suggest that the compound may disrupt normal cellular functions, making it a candidate for further studies aimed at understanding its anticancer properties .
Synthesis and Reactivity
The synthesis of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine typically follows a multi-step process involving the reaction of appropriate precursors under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The compound's unique reactivity profile allows it to participate in various chemical transformations, making it versatile for further modifications .
Comparative Analysis of Related Compounds
To better understand the unique features of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine, it is helpful to compare it with related compounds. Below is a table summarizing some notable derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide | C18H17N | Combines naphthalene with a sulfonamide group, enhancing solubility and bioactivity. |
| 5-amino-N' -((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide | C13H14N4O3 | Incorporates an isoxazole ring which may enhance biological activity against specific targets. |
| 2,4-diamino-N' -((2-methoxy-naphthalene-1-yl)methylene)pyrimidine-5-carbohydrazide | C13H14N6O3 | Features a pyrimidine structure that may offer distinct pharmacological properties compared to hydrazines. |
Case Studies and Research Findings
Several studies have investigated the biological activities of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine:
- In Vitro Studies : Research has demonstrated that this compound induces apoptosis in various cancer cell lines through its interaction with cellular proteins involved in apoptosis pathways .
- In Vivo Models : Animal studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that ((2-Methoxynaphthalen-1-yl)methyl)hydrazine activates specific signaling pathways associated with cell cycle regulation and DNA damage response .
Mechanism of Action
The mechanism of action of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:
((2-Methoxynaphthalen-1-yl)methyl)amine: A derivative with an amine group instead of a hydrazine group.
((2-Methoxynaphthalen-1-yl)methyl)hydrazine dihydrochloride: A salt form of the compound with enhanced solubility.
Uniqueness
((2-Methoxynaphthalen-1-yl)methyl)hydrazine is unique due to its specific structural features, such as the presence of both a methoxy group and a hydrazine group on the naphthalene ring.
Biological Activity
((2-Methoxynaphthalen-1-yl)methyl)hydrazine, a compound derived from naphthalene and hydrazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure
The chemical structure of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine can be represented as follows:
This structure features a methoxynaphthalene moiety linked to a hydrazine group, which is critical for its biological activity.
Biological Activity Overview
The biological activities of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:
- Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities.
- Mechanisms of Action : It may induce apoptosis in cancer cells and inhibit cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine derivatives. For instance, a series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One derivative exhibited significant anti-proliferative activity, leading to cell cycle arrest and apoptosis through the cleavage of PARP (Poly (ADP-ribose) polymerase) .
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9h | A549 | 10.5 | PARP cleavage, apoptosis |
| 9u | HepG2 | 12.3 | Cell cycle arrest |
| 9k | MCF-7 | 15.0 | Apoptosis induction |
The mechanisms by which ((2-Methoxynaphthalen-1-yl)methyl)hydrazine exerts its anticancer effects include:
- Induction of Apoptosis : Compounds derived from this structure have been shown to upregulate Nur77 expression, leading to nuclear export and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that these compounds can block the cell cycle at the G2/M phase, preventing further cell division and promoting cell death .
- Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models .
Antimicrobial Activity
In addition to anticancer properties, ((2-Methoxynaphthalen-1-yl)methyl)hydrazine has shown promising antimicrobial activity. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .
Case Studies
A notable study involved the synthesis of various hydrazone derivatives based on ((2-Methoxynaphthalen-1-yl)methyl)hydrazine. These compounds were tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the hydrazone structure could enhance biological activity, suggesting a structure-activity relationship that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
